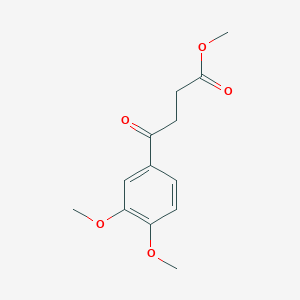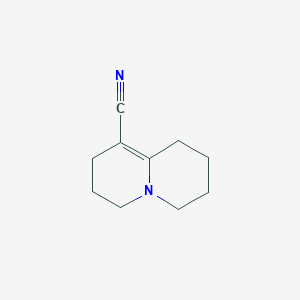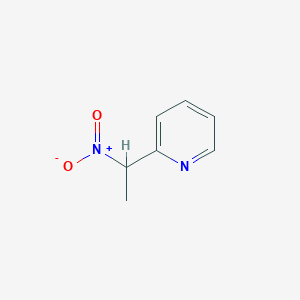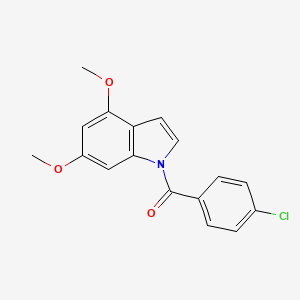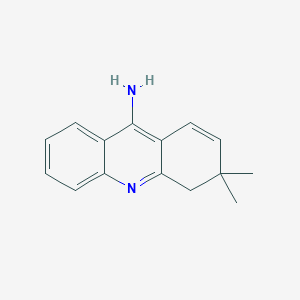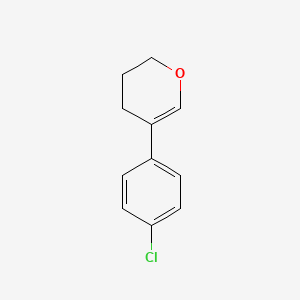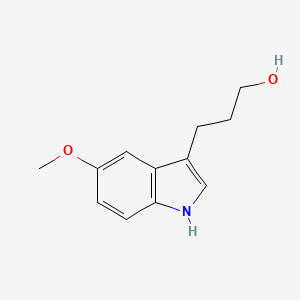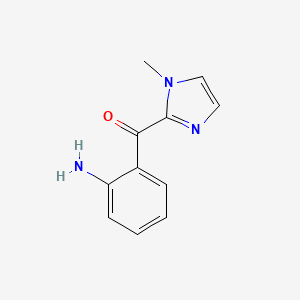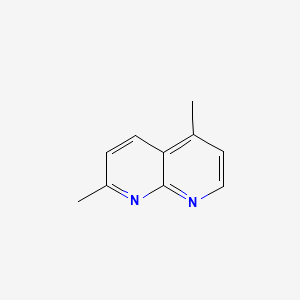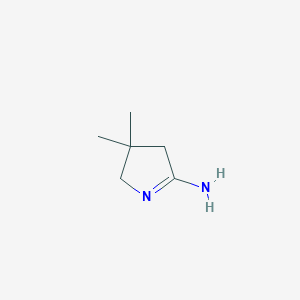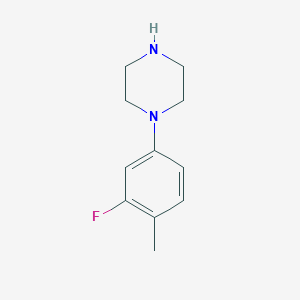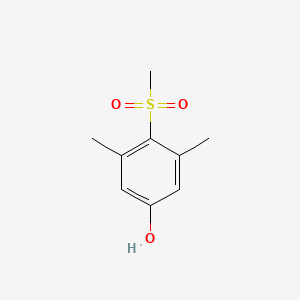
Phenol, 3,5-dimethyl-4-(methylsulfonyl)-
Vue d'ensemble
Description
Phenol, 3,5-dimethyl-4-(methylsulfonyl)-, also known as 3,5-Dimethyl-4-(methylsulfonyl)phenol, is a chemical compound with the molecular formula C9H12O3S . Its average mass is 200.255 Da and its monoisotopic mass is 200.050720 Da .
Physical And Chemical Properties Analysis
Phenol, 3,5-dimethyl-4-(methylsulfonyl)- has a molecular weight of 200.25478 . Unfortunately, the search results did not provide further information on its physical and chemical properties such as melting point, boiling point, and density.Applications De Recherche Scientifique
Sulfonation and Reactivity
- The sulfonation process of phenols, including methyl phenyl sulfate, reveals insights into the sulfonation reactivity and intermediate formation. This has implications for understanding the chemical reactivity of substituted phenols in various sulfonation conditions (Wit, Woldhuis, & Cerfontain, 2010).
Synthesis of Ligands and Complexes
- Research on sulfonamide-derived compounds, including those with dimethylisoxazolyl and phenylsulfamoyl groups, explores the synthesis of new ligands and their transition metal complexes. These studies highlight their potential for antibacterial and antifungal applications, showcasing the versatility of substituted phenols in medicinal chemistry and material science (Chohan & Shad, 2011).
Improvement in Synthesis Processes
- Enhancements in the synthesis of specific sulfide and sulfone compounds have been reported, demonstrating the potential of substituted phenols for improving efficiency and yield in organic synthesis. Such advancements are crucial for the production of fine chemicals and pharmaceuticals (Liang Wen-jun, 2007).
Catalysis and Methylation Techniques
- The use of dimethyl sulfide in methylation processes, particularly for phenols and benzoic acids, underscores the role of substituted phenols in developing more sustainable and efficient chemical synthesis methodologies. This has implications for green chemistry and the synthesis of various organic compounds (Yuen Wai Lui, Chan, & Lui, 2021).
Biological Activity and Drug Development
- Research into COX-2 inhibitors has explored the transformation of sulfoxide analogues into methylsulfone derivatives, indicating the potential of substituted phenols in the development of novel therapeutic agents. Such findings are significant for drug discovery and development processes, particularly in the context of inflammatory diseases (Moh et al., 2004).
Application in Material Science
- The synthesis and application of polyheteroacenes, utilizing phenoxathiinium-type building blocks, reveal the potential of substituted phenols in the creation of new materials with semiconductor properties. This research contributes to the development of advanced materials for electronics and photonics (Oyaizu, Mikami, Mitsuhashi, & Tsuchida, 2002).
Mécanisme D'action
Target of Action
Mesurol sulfone phenol, also known as 3,5-Dimethyl-4-(methylsulfonyl)phenol, primarily targets acetylcholinesterase . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
The compound acts by inhibiting acetylcholinesterase . The product of the cleavage of the carbamate group of methiocarb, a compound related to Mesurol sulfone phenol, is methylcarbamic acid which binds to cholinesterase after the reaction . This binding inhibits the function of cholinesterase, resulting in elevated acetylcholine levels .
Biochemical Pathways
The biochemical pathway affected by Mesurol sulfone phenol involves the degradation of monoaromatic compounds such as phenol . The first key degradation step involves its oxidation to catechol by a monooxygenase . Then, catechol is degraded via two alternative pathways, depending on the microorganism .
Result of Action
The inhibition of acetylcholinesterase by Mesurol sulfone phenol leads to an increase in acetylcholine levels . This can affect various physiological processes, as acetylcholine is a key neurotransmitter involved in many functions, including muscle contraction and heart rate.
Action Environment
The action, efficacy, and stability of Mesurol sulfone phenol can be influenced by various environmental factors. For instance, the compound’s action on mites and its neurotoxic effects on molluscs have been noted . Due to its toxicity, the approval of methiocarb, a related compound, as a plant protection product has been withdrawn by the eu .
Propriétés
IUPAC Name |
3,5-dimethyl-4-methylsulfonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-6-4-8(10)5-7(2)9(6)13(3,11)12/h4-5,10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBGKIGVRUXTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041496 | |
| Record name | Mesurol sulfone phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14763-62-3 | |
| Record name | Mesurol phenol sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesurol sulfone phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MESUROL PHENOL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G92SF33LLA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-](/img/structure/B3347859.png)
